![molecular formula C14H12FNO B5730009 N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5730009.png)
N-(2-fluoro-5-methylphenyl)benzamide
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Description
“N-(2-fluoro-5-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H12FNO . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of “N-(2-fluoro-5-methylphenyl)benzamide” consists of 14 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The exact molecular structure would require further analysis using techniques such as X-ray crystallography .
Scientific Research Applications
Organic Synthesis and Catalysis
- Benzylic Halide Reactions : The benzylic fluorine atom in N-(2-fluoro-5-methylphenyl)benzamide can participate in SN1 reactions, leading to resonance-stabilized carbocations . This property is valuable in organic synthesis and catalysis.
Supramolecular Chemistry
- Interpeptide Bond Activation : In crystal structures, p-FPhB (one of the isomers) exhibits N-H∙∙∙∙O interpeptide bond activation. Understanding these interactions can inform the design of supramolecular assemblies .
Computational Chemistry and Theoretical Studies
- Density Functional Theory (DFT) : Theoretical evaluations using DFT/B3LYP/6-311G(d,p) correlate well with experimental data. Researchers use computational methods to predict properties and behavior .
Spectroscopic Studies
- IR and UV-Vis Spectroscopy : N-H, C=O, O-H, C-F, and C-H functional groups are detectable through IR spectroscopy. UV-Vis studies reveal energetic stability and electrostatic potential, providing insights into molecular behavior .
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-7-8-12(15)13(9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKPQRZJHVPXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)benzamide |
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